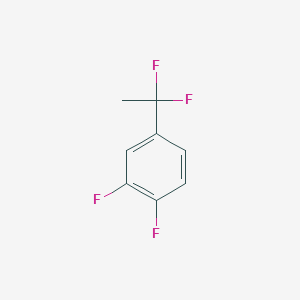

4-(1,1-Difluoroethyl)-1,2-difluorobenzene

Description

4-(1,1-Difluoroethyl)-1,2-difluorobenzene (CAS: 1138445-09-6) is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a 1,1-difluoroethyl group at the 4-position. Its molecular formula is C₈H₆F₄, and it is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in drug candidates targeting oncology and metabolic diseases . The 1,1-difluoroethyl group mimics the steric and electronic properties of methoxy groups, enhancing binding affinity to biological targets while improving metabolic stability .

Properties

IUPAC Name |

4-(1,1-difluoroethyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKSTHWDLRVFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(1,1-Difluoroethyl)-1,2-difluorobenzene typically involves two key steps:

- Preparation of a suitably fluorinated aromatic precursor.

- Introduction of the 1,1-difluoroethyl group onto the aromatic ring via a selective fluorination or alkylation process.

Preparation of the Aromatic Precursor: 1,2-Difluorobenzene

A foundational intermediate in the synthesis is 1,2-difluorobenzene , which can be efficiently prepared via the Balz–Schiemann reaction starting from 2-fluoroaniline. Recent advances have demonstrated a photochemically induced fluorodediazoniation process in continuous flow mode, using HF/pyridine as the fluorinating agent and 365 nm LED irradiation. This method achieves full conversion with ≥95% product selectivity within 10 minutes residence time, representing a robust and scalable approach to 1,2-difluorobenzene synthesis.

| Step | Conditions | Outcome |

|---|---|---|

| Diazotization of 2-fluoroaniline | NaNO2, HF/pyridine, <10 °C | Quantitative formation of diazonium salt |

| Photochemical fluorodediazoniation | 365 nm LED, continuous flow, HF/pyridine | 1,2-Difluorobenzene, ≥95% selectivity |

Detailed Synthetic Route via Sandmeyer and Fluorination Reactions

A related approach to fluorinated aromatic compounds involves:

- Starting from substituted anilines (e.g., 2,4-difluoroaniline).

- Conversion to diazonium salts.

- Subsequent fluorodediazoniation or Sandmeyer-type reactions using fluorinating agents.

For example, 1,2,4-trifluorobenzene and related compounds have been synthesized from difluoroanilines with improved yields (up to 60%) by reacting with tert-butyl nitrite or NaNO2 in the presence of HF or tetrafluoroboric acid. Similar strategies can be adapted for the synthesis of difluorobenzene derivatives bearing difluoroethyl substituents.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Photochemical Balz–Schiemann | 2-Fluoroaniline | NaNO2, HF/pyridine, 365 nm LED | Continuous flow, RT to 10 °C | ≥95% selectivity, full conversion | Fast, scalable, high purity |

| Friedel-Crafts Alkylation | 1-Chloro-2,4-difluorobenzene + 1,1-difluoroethane | AlCl3 | Elevated temperature | Moderate to high | Direct introduction of difluoroethyl |

| Difluorocarbene Insertion | Aromatic substrates + difluorocarbene precursors | Sodium bromodifluoroacetate, PDFA | Heating, polar solvents | High yields in cyclopropane derivatives | Potential for aromatic adaptation |

| Sandmeyer-type Fluorination | Difluoroanilines | NaNO2, HF, tetrafluoroboric acid | Low temperature diazotization | Up to 60% overall yield | Well-established for fluorobenzene cores |

Research Findings and Practical Considerations

- The photochemical Balz–Schiemann reaction offers a modern, efficient route to difluorobenzene cores with excellent selectivity and scalability.

- Friedel-Crafts alkylation with 1,1-difluoroethane requires careful control of temperature and catalyst loading to avoid polyalkylation or decomposition.

- Difluorocarbene sources such as sodium bromodifluoroacetate and (triphenylphosphonio)difluoroacetate provide versatile reagents for introducing difluoromethyl groups but may need adaptation for aromatic substitution.

- The Sandmeyer reaction remains a classical method for preparing fluorinated aromatics from anilines, with improvements in yield and cost-effectiveness by using inexpensive starting materials and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Difluoroethyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(1,1-Difluoroethyl)-1,2-difluorobenzene has several applications in scientific research:

Medicinal Chemistry: It is used in the design of pharmaceuticals due to its ability to modulate biological activity and metabolic stability.

Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

Chemical Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism by which 4-(1,1-Difluoroethyl)-1,2-difluorobenzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural and physicochemical properties of 4-(1,1-difluoroethyl)-1,2-difluorobenzene with analogous fluorinated benzene derivatives:

Key Observations:

- Substituent Effects : The 1,1-difluoroethyl group in this compound enhances lipophilicity compared to simpler di-fluorinated analogs like 1,2-difluorobenzene, improving membrane permeability in drug candidates .

- Halogen vs. Fluorine : Bromine or chlorine substituents (e.g., 1-Bromo-4-(1,1-difluoroethyl)benzene) increase molecular weight and polarizability, making these compounds more reactive in cross-coupling reactions .

- Complexity and Solubility : Bulky substituents, such as bicyclohexyl groups in 155266-68-5, drastically reduce water solubility (1.8E-6 g/L) compared to smaller analogs like 1,2-difluorobenzene (moderate solubility in organic solvents) .

Biological Activity

4-(1,1-Difluoroethyl)-1,2-difluorobenzene, with the CAS number 1138445-09-6, is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroethyl group attached to a difluorobenzene ring. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions. Fluorinated compounds are often associated with enhanced metabolic stability and altered pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

Case Studies and Experimental Evidence

- In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against cancer cell lines. In particular, studies indicated that it effectively inhibits glycolysis in glioblastoma multiforme (GBM) cells, suggesting its potential as a therapeutic agent in cancer treatment .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to hexokinase, a key enzyme in glucose metabolism. This binding is enhanced under hypoxic conditions typical of tumor microenvironments .

- Comparative Analysis : A comparative study of various fluorinated compounds demonstrated that this compound showed superior cytotoxic effects compared to non-fluorinated analogs. The IC50 values were notably lower in the presence of this compound .

Data Tables

| Compound Name | CAS Number | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | 1138445-09-6 | 10 | Glycolysis inhibition in GBM cells |

| 2-Deoxy-D-glucose | 154-17-6 | 25 | Glycolysis inhibition |

| Halogenated analogs | Varies | 15 | Enhanced cytotoxicity |

Applications in Medicine

The potential applications of this compound in medicine are promising:

- Cancer Therapy : Due to its ability to inhibit glycolysis in cancer cells, it could be developed as an adjunct therapy for aggressive tumors like GBM.

- Antimicrobial Agents : Further exploration into its antimicrobial properties could lead to new treatments for resistant bacterial strains.

Q & A

Q. What are the primary synthetic routes for preparing 4-(1,1-difluoroethyl)-1,2-difluorobenzene, and how are they optimized for yield and purity?

The compound is commonly synthesized via nickel-catalyzed cross-coupling of arylboronic acids with 1,1-difluoroethyl chloride (CH₃CF₂Cl). Key optimizations include:

- Catalyst selection (e.g., NiCl₂·dme with ligands like 1,10-phenanthroline) .

- Reaction temperature control (typically 80–100°C) to minimize side reactions like β-fluoride elimination .

- Use of anhydrous solvents (e.g., THF) to stabilize reactive intermediates . Characterization via GC-MS or NMR ensures purity, with special attention to residual fluorinated byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation of fluorinated aromatic compounds like this compound?

- ¹⁹F NMR : Critical for identifying CF₂ and CF₃ groups; chemical shifts between −70 to −120 ppm are typical for difluoroethyl groups .

- GC-MS : Detects volatile fluorinated impurities (e.g., difluorobenzene derivatives) with high sensitivity .

- X-ray crystallography : Resolves steric effects of the difluoroethyl group on aromatic ring geometry, though challenging due to low crystallinity in fluorinated compounds .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., β-fluoride elimination vs. reductive elimination) influence the efficiency of nickel-catalyzed difluoroethylation?

Mechanistic studies reveal:

- β-Fluoride elimination dominates under high temperatures or poor ligand coordination, leading to undesired vinyl fluoride byproducts. Suppression requires strong σ-donor ligands (e.g., bidentate phosphines) .

- Reductive elimination is favored at moderate temperatures (80°C) with precise stoichiometric control of CH₃CF₂Cl . Computational modeling (DFT) can predict transition states and guide ligand design to improve selectivity .

Q. What are the advantages of continuous-flow systems over batch reactors for synthesizing fluorinated intermediates like 1,2-difluorobenzene precursors?

Flow chemistry enhances:

- Safety : Minimizes exposure to hazardous diazonium salts and HF/pyridine mixtures by rapid quenching .

- Selectivity : UV-LED irradiation (365 nm) in flow ensures >95% conversion of diazonium salts to fluorinated products within 10 minutes .

- Scalability : Facilitates gram-scale synthesis with consistent product quality, critical for medicinal chemistry applications .

Q. How does the electronic and steric profile of this compound impact its utility in high-concentration lithium battery electrolytes?

- Low dielectric constant (ε ≈ 5–7) reduces ion pairing, enhancing Li⁺ mobility in high-salt-concentration electrolytes .

- Fluorine’s electronegativity stabilizes the solid-electrolyte interphase (SEI) on lithium anodes, improving cyclability . Experimental validation involves cyclic voltammetry (Li plating/stripping efficiency) and impedance spectroscopy to assess interfacial resistance .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for difluoroethylation: How can researchers reconcile variability across studies?

- Catalyst batch variability : NiCl₂·dme purity and ligand-to-metal ratios significantly affect reproducibility. Standardized catalyst pre-treatment (e.g., drying under vacuum) is recommended .

- Substrate limitations : Electron-deficient arylboronic acids (e.g., nitro-substituted) often show lower yields due to reduced oxidative addition efficiency. Screening alternative catalysts (e.g., Pd/Cu systems) may resolve this .

Q. Conflicting data on the thermal stability of this compound: What experimental protocols ensure reliable degradation analysis?

- TGA-DSC : Conduct under inert atmosphere (N₂) to track decomposition onset temperatures (>200°C typical for fluorinated aromatics) .

- Accelerated aging studies : Expose the compound to elevated temperatures (e.g., 80°C for 72 hours) and monitor via ¹⁹F NMR for defluorination or ring-opening byproducts .

Methodological Recommendations

- Synthetic protocols : Prioritize flow systems for hazardous steps (e.g., Balz-Schiemann reactions) .

- Analytical workflows : Combine ¹⁹F NMR with high-resolution MS (e.g., FT-ICR) to resolve structurally similar fluorinated impurities .

- Computational tools : Use DFT to predict reaction pathways and optimize catalyst/ligand pairs for difluoroethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.